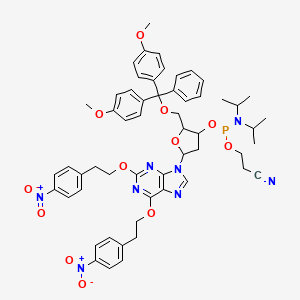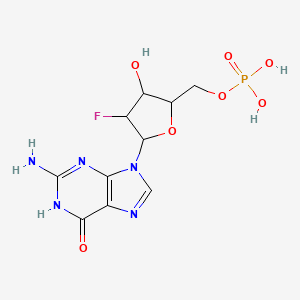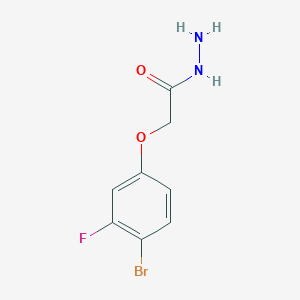
2-(4-Bromo-3-fluorophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-fluorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H8BrFN2O2 It is a derivative of acetohydrazide, featuring a bromo and fluoro substitution on the phenoxy ring
Métodos De Preparación
The synthesis of 2-(4-Bromo-3-fluorophenoxy)acetohydrazide typically involves the reaction of 4-bromo-3-fluorophenol with chloroacetic acid to form 2-(4-bromo-3-fluorophenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reaction with hydrazine hydrate under controlled conditions. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Análisis De Reacciones Químicas
2-(4-Bromo-3-fluorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazide group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and various organic solvents.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-fluorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substitutions on the phenoxy ring can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydrazide group can also form covalent bonds with certain amino acid residues in proteins, further modulating their activity .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Bromo-3-fluorophenoxy)acetohydrazide include:
2-(4-Bromo-2-fluorophenoxy)acetohydrazide: Differing only in the position of the fluoro group, this compound has similar chemical properties but may exhibit different biological activities.
2-(4-Chloro-3-fluorophenoxy)acetohydrazide: The chloro substitution can alter the compound’s reactivity and binding affinity.
2-(4-Bromo-3-methylphenoxy)acetohydrazide: The methyl group can affect the compound’s solubility and overall chemical behavior.
Propiedades
Fórmula molecular |
C8H8BrFN2O2 |
|---|---|
Peso molecular |
263.06 g/mol |
Nombre IUPAC |
2-(4-bromo-3-fluorophenoxy)acetohydrazide |
InChI |
InChI=1S/C8H8BrFN2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
Clave InChI |
APBXPTDNLVRBHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCC(=O)NN)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



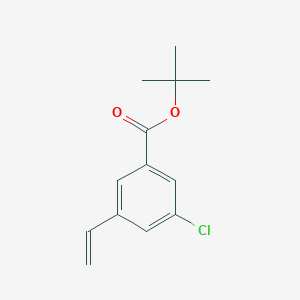
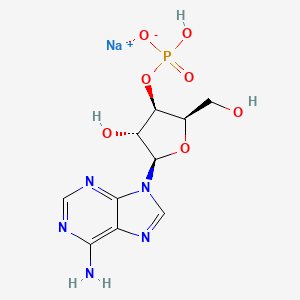
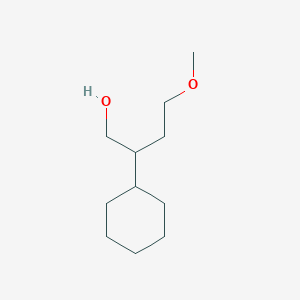
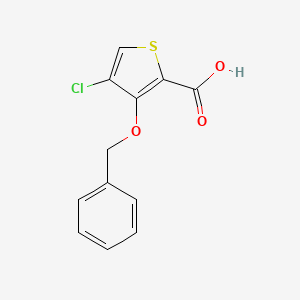
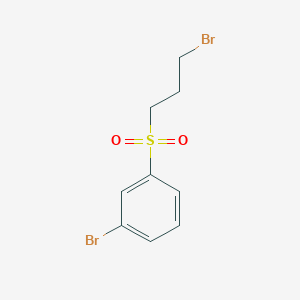
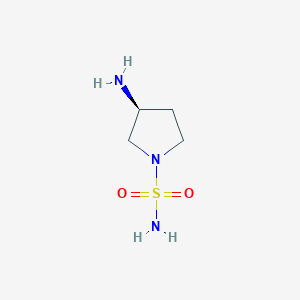


![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)

